蛇皮菌素 C

描述

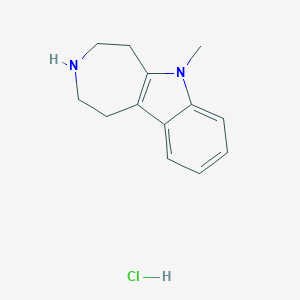

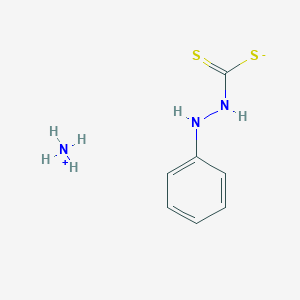

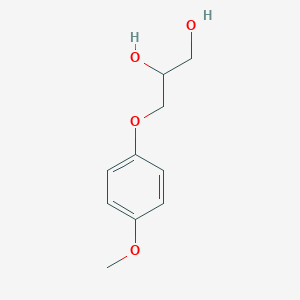

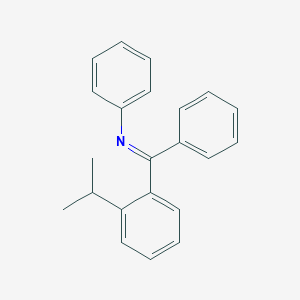

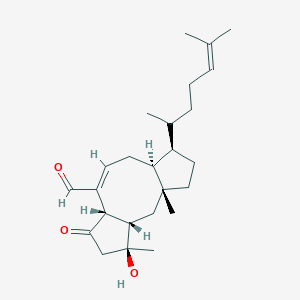

Ophiobolin C is a sesterterpenoid, a class of terpenoids containing five isoprene units . It is produced by many species of the genus Bipolaris . It has a hydroxy group at position 3, an oxo group at positions 5, a formyl group at position 7, and double bonds at positions 7-8 and 19-20 .

Synthesis Analysis

The biosynthesis of Ophiobolin C involves multiple gene clusters in Aspergillus ustus . The biosynthesis pathway of Ophiobolin K in Aspergillus ustus 094102 was fully explained, especially an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and Ophiobolin C .Molecular Structure Analysis

Ophiobolin C has a tricyclic 5-8-5 carbotricyclic skeleton . Its molecular formula is C25H38O3 .Chemical Reactions Analysis

The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .Physical And Chemical Properties Analysis

Ophiobolin C has a molecular weight of 386.6 g/mol . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 512.4±50.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, enthalpy of vaporization of 90.2±6.0 kJ/mol, flash point of 277.8±26.6 °C, index of refraction of 1.545, molar refractivity of 114.8±0.3 cm3, and molar volume of 363.0±3.0 cm3 .科学研究应用

- Ophiobolin C plays a significant role in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . This process involves a transcriptome analysis, gene inactivation, heterologous expression, and feeding experiments .

- The biosynthesis mechanism of ophiobolins has been resolved, revealing that the burden of strain growth caused by the excessive accumulation and toxicity of secondary metabolites is closely related to compartmentalized biosynthesis .

- Ophiobolin C is used in the development of cell factories for the biosynthesis of bioactive ophiobolins . This involves a systematic metabolic engineering strategy to construct an ophiobolin biosynthesis chassis based on Saccharomyces cerevisiae .

- The whole-cell biotransformation methods were combined with metabolic engineering to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors .

Biosynthesis Research

Cell Factory Applications

Leukemia Treatment

- Ophiobolins, including Ophiobolin C, have shown significant cytotoxicity and present potential medicinal prospects . They have been found to exert potent antitumor effects on triple-negative breast cancer, which is considered the most challenging subtype among all breast cancers .

- The application involves the use of Ophiobolin C in pharmacological investigations and drug development . The outcomes are measured using various assays and tests .

- Ophiobolin C has been used in the field of chemical synthesis . The NHK reaction was successfully applied to forge the cyclooctane ring of Ophiobolin C .

- This involves a series of chemical reactions and the outcomes are measured using various chemical analysis methods .

- Due to its bioactive properties, Ophiobolin C is used in the development of new drugs . This involves a synthetic biology approach and metabolic engineering strategies .

- The outcomes include the production of bioactive ophiobolins and their derivatives, which are crucial in supporting the pharmacological investigation of these compounds and ensuring an adequate supply of candidate drugs .

Antitumor Effects

Chemical Synthesis

Drug Development

- Ophiobolin C has shown significant cytotoxic activity and presents potential medicinal value . It has been used in pharmacological investigations and drug development .

- The outcomes include the production of bioactive ophiobolins and their derivatives, which are crucial in supporting the pharmacological investigation of these compounds and ensuring an adequate supply of candidate drugs .

- Ophiobolin C plays a significant role in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . This process involves a transcriptome analysis, gene inactivation, heterologous expression, and feeding experiments .

- The biosynthesis mechanism of ophiobolins has been resolved, revealing that the burden of strain growth caused by the excessive accumulation and toxicity of secondary metabolites is closely related to compartmentalized biosynthesis .

- Ophiobolin C has shown significant cytotoxic activity and presents potential medicinal prospects . It has been used in the development of new drugs .

- The outcomes include the production of bioactive ophiobolins and their derivatives, which are crucial in supporting the pharmacological investigation of these compounds and ensuring an adequate supply of candidate drugs .

- Ophiobolin C is used in the development of cell factories for the biosynthesis of bioactive ophiobolins . This involves a systematic metabolic engineering strategy to construct an ophiobolin biosynthesis chassis based on Saccharomyces cerevisiae .

- The whole-cell biotransformation methods were combined with metabolic engineering to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors .

- Ophiobolin C has been found to be phytotoxic and is produced by Bipolaris setariae, a pathogenic fungus of agrarian crops . It has potential applications in the development of herbicides .

- Bioassays on punctured and intact detached leaves of green foxtail indicated that 3-anhydro-ophiobolin A was the most phytotoxic, followed by 6-epi-ophiobolin A .

Pharmacology

Molecular Biology

Medicinal Chemistry

Biotechnology

Agriculture

安全和危害

属性

IUPAC Name |

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMYIADTRHIMY-BNFAVABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiobolin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。